4-(Bromomethyl)-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazole
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Overview
Description
4-(Bromomethyl)-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromomethyl group and a fluoro-methylphenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring.
Introduction of the Bromomethyl Group: This step involves the bromination of a methyl group attached to the triazole ring. Common reagents for this reaction include N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Attachment of the Fluoro-Methylphenyl Group: This can be achieved through a nucleophilic substitution reaction where a fluoro-methylphenyl halide reacts with the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include alkanes or alcohols.
Scientific Research Applications
4-(Bromomethyl)-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Methyl)-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazole: Lacks the halogen substituent on the methyl group.
1-(2-Fluoro-3-methylphenyl)-1H-1,2,3-triazole: Lacks the bromomethyl group entirely.
Uniqueness
4-(Bromomethyl)-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazole is unique due to the presence of both the bromomethyl and fluoro-methylphenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9BrFN3 |
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Molecular Weight |
270.10 g/mol |
IUPAC Name |
4-(bromomethyl)-1-(2-fluoro-3-methylphenyl)triazole |
InChI |
InChI=1S/C10H9BrFN3/c1-7-3-2-4-9(10(7)12)15-6-8(5-11)13-14-15/h2-4,6H,5H2,1H3 |
InChI Key |
DNNKVYZMPNAPPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=C(N=N2)CBr)F |
Origin of Product |
United States |
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